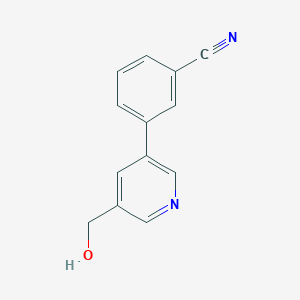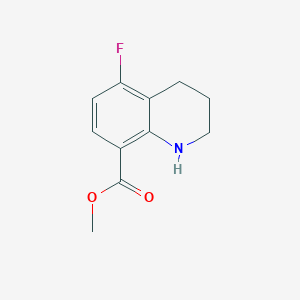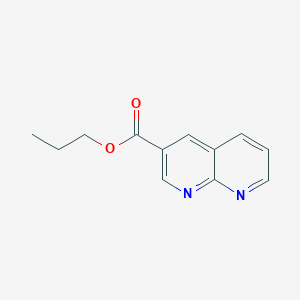
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazine group and a thiomorpholine ring
Méthodes De Préparation
The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine typically involves the reaction of 2-chloropyrazine with thiomorpholine in the presence of a base, followed by the introduction of a hydrazine group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.
Applications De Recherche Scientifique
4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-Hydrazinylpyrazin-2-yl)thiomorpholine include:
4-(3-Hydrazinylpyrazin-2-yl)piperidine: This compound features a piperidine ring instead of a thiomorpholine ring, which may result in different biological activities.
4-(3-Hydrazinylpyrazin-2-yl)morpholine: The morpholine ring in this compound can influence its chemical reactivity and pharmacological properties.
4-(3-Hydrazinylpyrazin-2-yl)thiazole: The thiazole ring provides distinct electronic properties, affecting the compound’s interactions with biological targets.
Propriétés
Formule moléculaire |
C8H13N5S |
|---|---|
Poids moléculaire |
211.29 g/mol |
Nom IUPAC |
(3-thiomorpholin-4-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5S/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |
Clé InChI |
TYTVIIIVLNFWCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=NC=CN=C2NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)

![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)



![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)





